Predicted Superior CNS Permeability vs. Unsubstituted 4-Amine Analog
The addition of the N-butyl chain increases lipophilicity and is predicted to improve passive blood-brain barrier (BBB) permeability compared to the unsubstituted 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine scaffold. The target compound has a high predicted ACD/LogP of 5.82 and a LogD of 4.51 at pH 7.4 , which falls within the optimal range for CNS drug candidates. While quantitative in vivo brain-to-plasma ratios are not available, this physicochemical advantage is crucial for research programs targeting brain tumors or metastases, where the more polar unsubstituted analog (predicted LogP ~3.0 ) would likely exhibit limited BBB penetration.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP at pH 7.4) |
|---|---|
| Target Compound Data | 5.82 (LogP); 4.51 (LogD) |
| Comparator Or Baseline | 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine: LogP 2.96 |
| Quantified Difference | Target compound LogP is ~2.86 units higher (approx. 700-fold increase in theoretical partition coefficient) |
| Conditions | ACD/Labs Percepta Platform predictions for both compounds; comparator data from Hit2Lead screening compound listing. |
Why This Matters
Enhanced lipophilicity potentially translates to superior passive BBB penetration, making the N-butyl derivative the preferred starting point for CNS oncology programs over the unsubstituted analog.
